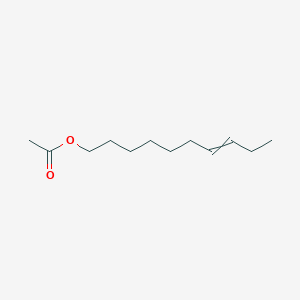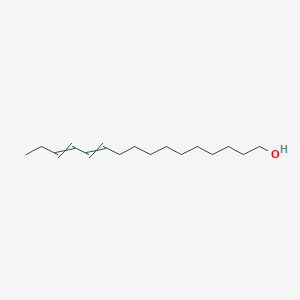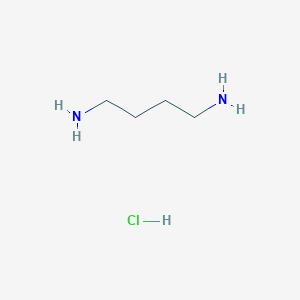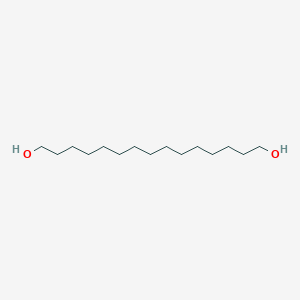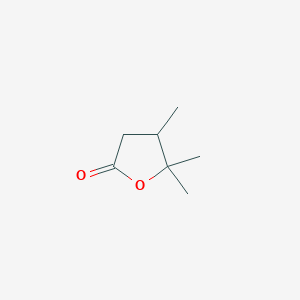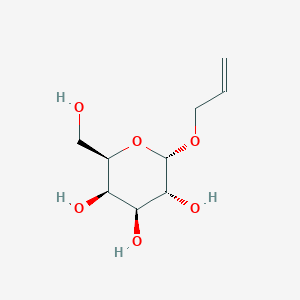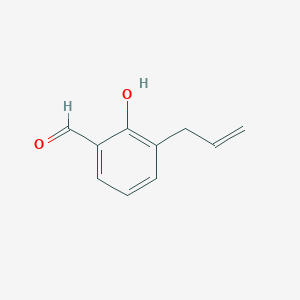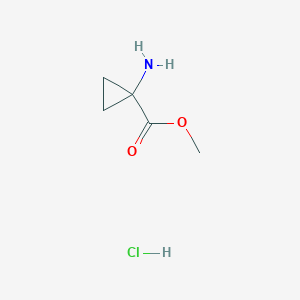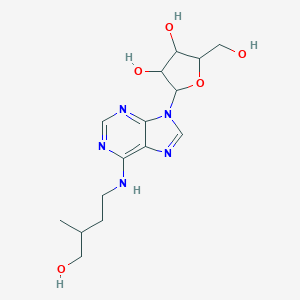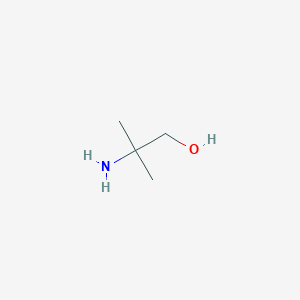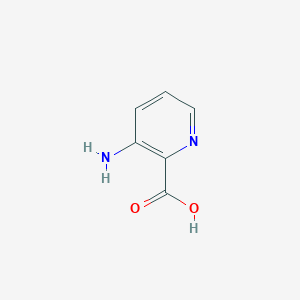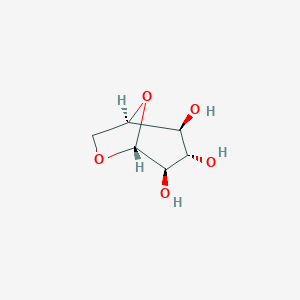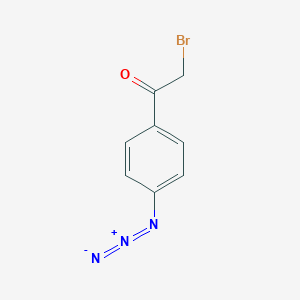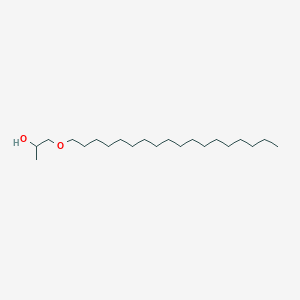
1-Octadecoxypropan-2-ol
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis routes for 1-Octadecoxypropan-2-ol are not directly documented, analogous procedures for related compounds involve steps like condensation reactions, nucleophilic substitutions, and functional group transformations. For example, the synthesis of complex organic molecules often employs solid-phase oligodeoxyribonucleotide synthesis for therapeutic applications, showcasing the versatility and innovation in modern chemical synthesis techniques (A. Grajkowski, A. Wilk, M. Chmielewski, L. Phillips, & S. Beaucage, 2001).
Molecular Structure Analysis
The molecular structure of 1-Octadecoxypropan-2-ol, like its analogs, can be studied using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). These methods provide insights into the compound's geometry, electronic structure, and intermolecular interactions, which are crucial for understanding its reactivity and properties.
Chemical Reactions and Properties
Chemical reactions involving compounds similar to 1-Octadecoxypropan-2-ol include oxidation, reduction, and functional group modifications. The reactivity patterns of such molecules can be influenced by their molecular structure, with specific functional groups undergoing selective transformations. The study of ketol-acid reductoisomerase and alcohol dehydrogenase in the production of biofuels illustrates the complex interplay between molecular structure and reactivity (S. Bastian, Xiang Liu, Joseph T. Meyerowitz, C. Snow, Mike M Y Chen, & F. Arnold, 2011).
Wissenschaftliche Forschungsanwendungen
Applications in Chemical Synthesis
1-Octadecoxypropan-2-ol is a compound that may find applications in various chemical synthesis processes. For instance, its structural similarities with compounds like 2-methoxypropan-1-ol suggest potential uses in the production of solvents, adhesion agents, and as intermediates in chemical synthesis processes. 2-Methoxypropan-1-ol itself is utilized in industries involving paints, varnishes, dyes, inks, and cleaning formulations, indicating a possible scope for 1-Octadecoxypropan-2-ol in similar applications (Kilanowicz-Sapota & Klimczak, 2021).
Biomedical Research
In biomedical research, compounds structurally related to 1-Octadecoxypropan-2-ol, such as various 1-aminopropan-2-ols, have been synthesized and evaluated for their potential medical applications. For example, a series of 1-aminopropan-2-ols showed micromolar potency against malaria, indicating the potential for 1-Octadecoxypropan-2-ol or its derivatives in antimalarial research (Robin et al., 2007).
Biofuel Production
1-Octadecoxypropan-2-ol might also be relevant in biofuel production research. Similar compounds, like 2-methylpropan-1-ol, have been studied for their potential as biofuels. For example, engineered enzymes have enabled the anaerobic production of 2-methylpropan-1-ol at high yields in Escherichia coli, suggesting a potential pathway for producing biofuels using 1-Octadecoxypropan-2-ol or related compounds (Bastian et al., 2011).
Nanotechnology
In nanotechnology, compounds with similar structural features to 1-Octadecoxypropan-2-ol have been used in the synthesis of nanocrystals and other nanostructures. For instance, 1-dodecanethiol, which shares functional groups with 1-Octadecoxypropan-2-ol, has been used in the synthesis of Ag-In-Zn-S quaternary nanocrystals (Bujak et al., 2019). This suggests the potential application of 1-Octadecoxypropan-2-ol in developing novel nanomaterials.
Safety And Hazards
1-Octadecoxypropan-2-ol is generally considered safe for use in regulated quantities. However, excessive exposure may lead to skin irritation or allergic reactions. Always follow safety guidelines and handle with care.
Zukünftige Richtungen
Research on 1-Octadecoxypropan-2-ol continues to explore its applications in various fields. Future directions include:
- Investigating its potential as a biofuel precursor.
- Studying its role in nanotechnology for novel nanomaterial synthesis.
Eigenschaften
IUPAC Name |
1-octadecoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20-21(2)22/h21-22H,3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCIPRGNRQXXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865197 | |
| Record name | 1-(Octadecyloxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Octadecoxypropan-2-ol | |
CAS RN |
25231-21-4 | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-octadecyl-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], α-octadecyl-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



